Field: Agrochemical Industry
Application: 2-Chloro-5-(difluoromethyl)pyridine is a key structural motif in active agrochemical ingredients.
Field: Pharmaceutical Industry
Application: 2-Chloro-5-(difluoromethyl)pyridine and its derivatives are used in the pharmaceutical and veterinary industries.
Results: Many candidates containing the TFMP moiety are currently undergoing clinical trials.
Field: Agrochemical Industry
Application: 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of 2-Chloro-5-(difluoromethyl)pyridine, is used as a chemical intermediate for the synthesis of several crop-protection products
Method: 2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring
Field: Organic Chemistry
Application: 2-Chloro-5-(trifluoromethyl)pyridine may be employed as a model substrate to investigate the regioexhaustive functionalization.
Application: The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years.
Method: The researchers explain that this is generally achieved via two main methodsone involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine.
2-Chloro-5-(difluoromethyl)pyridine is a heterocyclic aromatic compound characterized by the presence of a pyridine ring substituted with a chlorine atom and a difluoromethyl group. Its chemical formula is C6H4ClF2N, and it has a molecular weight of approximately 165.55 g/mol. The compound exhibits notable chemical properties due to the electronegative chlorine and fluorine substituents, which influence its reactivity and biological activity.
The reactivity of 2-chloro-5-(difluoromethyl)pyridine is largely determined by the presence of the chlorine atom, which can participate in nucleophilic substitution reactions. The difluoromethyl group can also undergo various transformations, including:
Research indicates that 2-chloro-5-(difluoromethyl)pyridine and its derivatives may possess significant biological activities. Compounds with similar structures have been explored for their potential as:
The synthesis of 2-chloro-5-(difluoromethyl)pyridine can be achieved through several methods:
2-Chloro-5-(difluoromethyl)pyridine has several applications across different fields:
Interaction studies involving 2-chloro-5-(difluoromethyl)pyridine focus on its binding affinity and activity against various biological targets. These studies often utilize molecular docking techniques to predict interactions with enzymes or receptors relevant to its potential therapeutic effects. Additionally, toxicity studies are crucial to assess its safety profile for agricultural or pharmaceutical use.
Several compounds share structural similarities with 2-chloro-5-(difluoromethyl)pyridine, including:
The uniqueness of 2-chloro-5-(difluoromethyl)pyridine lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to its analogs. This makes it particularly valuable in research and development within pharmaceuticals and agrochemicals.
Irritant